

# Application Notes and Protocols for PF-6870961

## Ghrelin Receptor Binding Assay

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### Compound of Interest

Compound Name: PF-6870961

Cat. No.: B10856242

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## Introduction

**PF-6870961** is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The ghrelin receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating appetite, growth hormone release, and metabolism.[4] **PF-6870961** itself exhibits binding affinity and inverse agonist activity at the GHSR1a, making it a compound of significant interest in the study of metabolic disorders and other conditions influenced by the ghrelin system.[5][6][7] Notably, it demonstrates biased antagonism, with a greater inhibitory effect on  $\beta$ -arrestin recruitment compared to its parent compound.[5] These application notes provide detailed protocols for conducting a ghrelin receptor binding assay for **PF-6870961**, enabling researchers to accurately determine its binding affinity and further investigate its pharmacological profile.

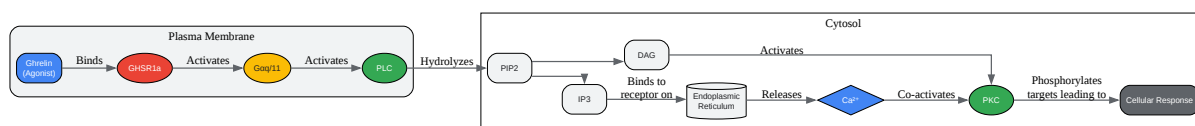
## Data Presentation

The binding affinity of **PF-6870961** for the human and rat ghrelin receptors (GHSR1a) has been determined through radioligand binding assays. The equilibrium dissociation constant ( $K_i$ ) values are summarized in the table below.

Compound	Receptor	Species	Ki (nM)	pKi	Reference
PF-6870961	Ghrelin Receptor (GHSR1a)	Human	73.6	7.13	[2]
PF-6870961	Ghrelin Receptor (GHSR1a)	Rat	239	6.62	[2]

## Signaling Pathways

The ghrelin receptor (GHSR1a) is known to couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, as well as engaging β-arrestin pathways. The canonical signaling cascade upon agonist binding involves the activation of the Gαq/11 pathway. This leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in a cellular response.



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### Ghrelin Receptor (GHSR1a) Gαq/11 Signaling Pathway.

## Experimental Protocols

## Radioligand Competition Binding Assay for PF-6870961

This protocol describes a competitive radioligand binding assay to determine the binding affinity ( $K_i$ ) of **PF-6870961** for the ghrelin receptor (GHSR1a) using membranes from cells expressing the receptor and a radiolabeled ghrelin analog.

### Materials and Reagents:

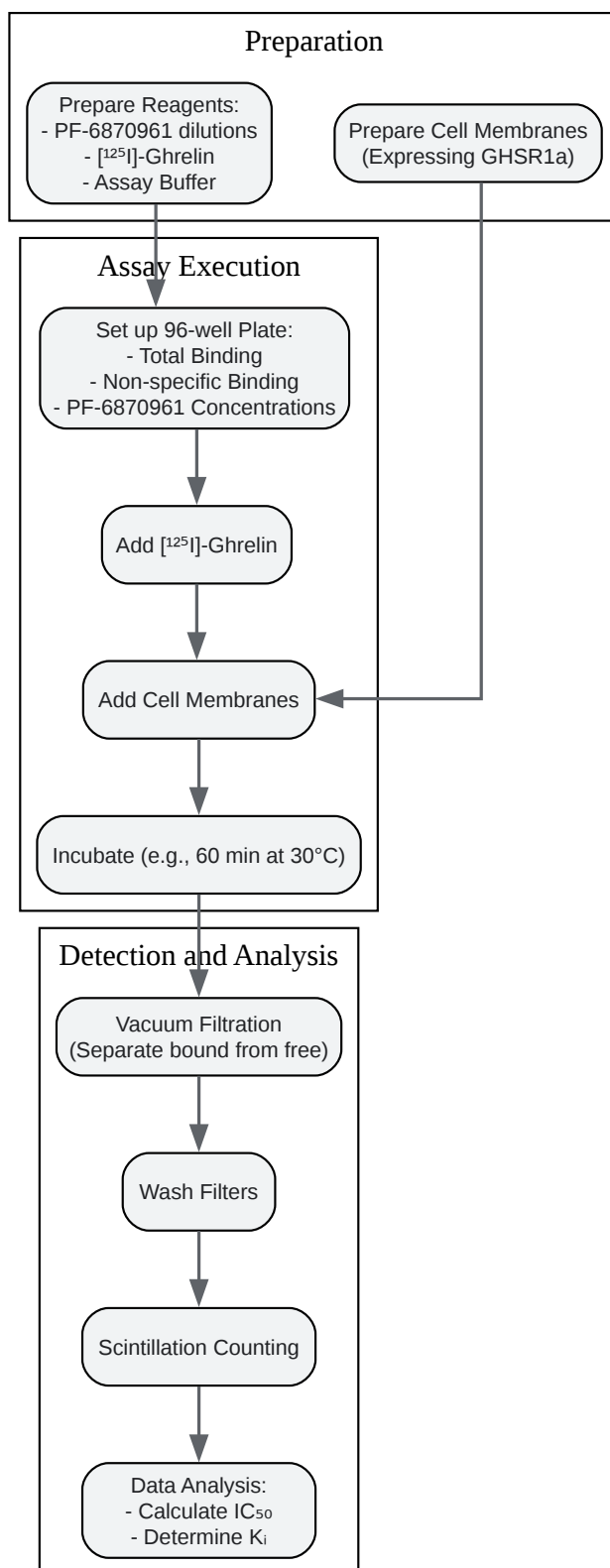
- Cell Membranes: Membranes prepared from a cell line stably expressing the human or rat GHSR1a (e.g., HEK293 or CHO cells).
- Radioligand: [ $^{125}$ I]-Ghrelin (PerkinElmer, NEX388 or similar).
- Test Compound: **PF-6870961**.
- Non-specific Binding Control: Unlabeled ghrelin (1  $\mu$ M final concentration).
- Assay Buffer: 25 mM HEPES, pH 7.4, 1 mM  $\text{CaCl}_2$ , 5 mM  $\text{MgCl}_2$ , 2.5 mM EDTA, 0.4% BSA. [8]
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.[8]
- 96-well Filter Plates: GF/C filters pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
- Scintillation Cocktail.
- Scintillation Counter.

### Procedure:

- Membrane Preparation:
  - Thaw the cell membranes expressing GHSR1a on ice.
  - Resuspend the membranes in ice-cold Assay Buffer.
  - Determine the protein concentration using a standard method (e.g., BCA assay).

- Dilute the membranes in Assay Buffer to the desired final concentration (e.g., 5-20 µg protein per well).
- Assay Setup:
  - In a 96-well plate, add the following in a final volume of 200-250 µL:
    - 25 µL of Assay Buffer (for total binding) or 1 µM unlabeled ghrelin (for non-specific binding).
    - 25 µL of various concentrations of **PF-6870961** (typically a 10-point dilution series).
    - 25 µL of [<sup>125</sup>I]-Ghrelin at a fixed concentration (typically at or below its K<sub>d</sub>, e.g., 0.1-0.5 nM).
    - 150 µL of the diluted cell membrane preparation.
- Incubation:
  - Incubate the plate for 60 minutes at 27-30°C with gentle agitation to allow the binding to reach equilibrium.<sup>[8]</sup>
- Filtration and Washing:
  - Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filter plates.
  - Wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.
- Detection:
  - Dry the filter plates.
  - Add scintillation cocktail to each well.
  - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the **PF-6870961** concentration.
- Determine the IC<sub>50</sub> value (the concentration of **PF-6870961** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.



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### Workflow for the PF-6870961 Ghrelin Receptor Radioligand Binding Assay.

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